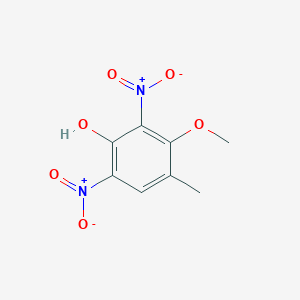

3-Methoxy-4-methyl-2,6-dinitro-phenol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1951440-98-4 |

|---|---|

Molekularformel |

C8H8N2O6 |

Molekulargewicht |

228.16 g/mol |

IUPAC-Name |

3-methoxy-4-methyl-2,6-dinitrophenol |

InChI |

InChI=1S/C8H8N2O6/c1-4-3-5(9(12)13)7(11)6(10(14)15)8(4)16-2/h3,11H,1-2H3 |

InChI-Schlüssel |

ZUZCDRVWQHPLOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1OC)[N+](=O)[O-])O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis and Reactivity of Dinitrophenolic Compounds

Retrosynthetic Analysis and Key Disconnections for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For this compound, the primary disconnections involve the removal of the functional groups most readily introduced via known synthetic transformations.

The most logical disconnections are the carbon-nitrogen (C-NO₂) bonds of the two nitro groups. Nitro groups are typically installed on an activated aromatic ring via electrophilic aromatic substitution. This leads to the key precursor, 3-methoxy-4-methylphenol (also known as 4-methylguaiacol). nih.gov

A further disconnection can be made at the ether linkage (C-O-C). This bond is commonly formed via nucleophilic substitution, such as the Williamson ether synthesis. Disconnecting the methoxy group suggests a dihydroxy precursor, 4-methylcatechol (B155104) (3,4-dihydroxy-1-methylbenzene), and a methylating agent. An alternative dihydroxy precursor could be 4-methylresorcinol (2,4-dihydroxy-1-methylbenzene). The choice between these precursors would depend on the selectivity of the subsequent etherification and nitration steps.

Therefore, a plausible synthetic pathway derived from this analysis is the selective methylation of a suitable dihydroxytoluene derivative to form 3-methoxy-4-methylphenol, followed by a controlled dinitration to yield the final product.

Selective Nitration Techniques for Substituted Phenols

The introduction of two nitro groups onto the 3-methoxy-4-methylphenol precursor is the crucial step in this synthesis. Phenols are highly activated systems, and nitration can be aggressive, often leading to mixtures of isomers, over-nitration, or oxidative side products. researchgate.net Consequently, the choice of nitrating agent and reaction conditions is paramount for achieving the desired 2,6-dinitration pattern with high selectivity.

Regioselective Nitration Protocols

The directing effects of the substituents on the 3-methoxy-4-methylphenol ring govern the regioselectivity of nitration. The hydroxyl (-OH) group is a powerful activating ortho-, para-director. The methoxy (-OCH₃) group is also an ortho-, para-director, while the methyl (-CH₃) group is a weaker ortho-, para-director. In 3-methoxy-4-methylphenol, the positions ortho to the strongly activating hydroxyl group (C2 and C6) are the most nucleophilic and sterically accessible for electrophilic attack.

Various methods have been developed for the regioselective nitration of phenols, often favoring ortho-substitution. dergipark.org.tr These protocols utilize milder nitrating agents or catalytic systems to control the reaction and improve selectivity. For the dinitration of 3-methoxy-4-methylphenol, a stoichiometric amount of a nitrating agent would be required to introduce two nitro groups.

| Nitrating System | Substrate Example | Conditions | Selectivity/Yield | Reference |

| NH₄NO₃, KHSO₄ | 4-Methylphenol | Acetonitrile (B52724), Reflux | 96% Yield (Ortho-nitro) | dergipark.org.tr |

| Fe(NO₃)₃·9H₂O | Electron-rich phenols | CH₃CN, 90 °C | Good yields, exclusively ortho | |

| Cu(NO₃)₂·6H₂O | Electron-deficient phenols | CH₃CN, 90 °C | Good yields, exclusively ortho | |

| HNO₃/Zeolite | Phenols | - | High para-selectivity | |

| NaNO₂, TBAD/TBAC | Phenolic compounds | CH₂Cl₂, Reflux | High yields, mononitration |

This table presents examples of regioselective nitration methods for various phenols. The specific application to 3-methoxy-4-methylphenol would require empirical optimization.

Oxidative Nitration Strategies

During the nitration of highly activated phenols, oxidation of the substrate can occur as a competing side reaction, particularly under harsh conditions. However, in some cases, oxidative nitration can be a deliberate strategy. For example, the reaction of certain phenols with nitrous acid can yield a mixture of nitrated products and quinones, which are oxidation products.

Metal-catalyzed oxidation of phenols is a known method for producing benzoquinones. nrel.gov In the context of synthesizing this compound, oxidative pathways are generally undesirable as they would lead to the loss of the aromatic system. The goal is to select nitration conditions that minimize or eliminate the formation of oxidative byproducts, ensuring the integrity of the phenolic ring for the subsequent dinitration. Careful control of temperature and the choice of a non-oxidizing nitrating agent are crucial.

Etherification Reactions: Strategies for Methoxy Group Introduction

The formation of the methoxy group on the catechol or resorcinol (B1680541) backbone is a key step in the proposed synthetic route. The primary challenge is achieving selective mono-methylation of a dihydroxy compound.

Williamson Ether Synthesis and its Variants

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. khanacademy.orgmasterorganicchemistry.comlibretexts.org The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.com

To synthesize 3-methoxy-4-methylphenol from 4-methylcatechol, one of the two hydroxyl groups would be deprotonated with a base (e.g., NaOH, KOH, NaH) to form a mono-phenoxide, which is then reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. guidechem.comchemicalbook.com

General Reaction Scheme:

Controlling the stoichiometry of the base and the methylating agent is critical to favor mono-alkylation over di-alkylation. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can improve the efficiency of the reaction in a two-phase system (e.g., toluene-water). guidechem.comutahtech.edu An optimized process for a similar compound, 3-methoxyphenol, using dimethyl sulfate with TBAB in a toluene-water system achieved a 66% yield. guidechem.com

| Base | Methylating Agent | Solvent System | Key Features | Reference |

| NaOH | Dimethyl Sulfate | Toluene/Water | Phase-transfer catalyst (TBAB) improves yield. | guidechem.com |

| KOH | Chloroacetic Acid | Water | Used for synthesizing phenoxyacetic acids. | miracosta.edu |

| NaH | Alkyl Halide | THF, DMSO | Strong base for less acidic alcohols; aprotic solvent. | masterorganicchemistry.com |

Transition Metal-Catalyzed Alkoxylation

Modern organic synthesis has seen the development of transition metal-catalyzed methods for forming C-O bonds, offering alternatives to classical methods like the Williamson synthesis. researchgate.netbeilstein-journals.org Copper- and palladium-catalyzed reactions are prominent in this area. mdpi.com

The Ullmann condensation, a copper-catalyzed reaction, is a classic example used to form diaryl ethers but can be adapted for alkyl aryl ethers. More contemporary methods often use palladium or copper catalysts with specific ligands to couple aryl halides or triflates with alcohols. beilstein-journals.org

For the synthesis of 3-methoxy-4-methylphenol, a transition metal-catalyzed approach could potentially involve the coupling of a protected or halogenated 4-methylcatechol derivative with a methanol (B129727) source. For instance, a suitably substituted aryl bromide could be coupled with sodium methoxide (B1231860) in the presence of a copper catalyst like CuI. While powerful, these methods may require more complex starting materials and catalyst systems compared to the Williamson ether synthesis for this specific transformation.

Methylation Approaches for Aromatic Ring Systems

The introduction of a methyl group onto the aromatic core is a critical step in the synthesis of this compound. This can be envisioned as occurring either before or after the nitration steps, with the choice of strategy heavily influencing the applicable methodologies due to the profound electronic impact of nitro groups.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with an aromatic ring. wikipedia.orgorganic-chemistry.org It typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com In the context of synthesizing the target molecule, a plausible precursor would be 3-methoxy-2,6-dinitrophenol.

However, the direct Friedel-Crafts methylation of a dinitrophenol derivative presents significant challenges. The two nitro groups are powerful electron-withdrawing groups, which strongly deactivate the aromatic ring towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts reaction. nih.gov Conversely, if the methylation is attempted on a precursor like 3-methoxyphenol, the hydroxyl and methoxy groups are activating and ortho-, para-directing. This would favor substitution at positions 2, 4, and 6, requiring careful selection of blocking groups or reaction conditions to achieve the desired methylation at the 4-position.

To overcome the limitations of classical Friedel-Crafts reactions on deactivated substrates, alternative methods have been developed. For instance, dimethylhalonium salts, generated from a methyl halide and a Lewis acid with a weakly coordinating anion, can serve as potent methylating agents for electron-deficient aromatic systems. nih.gov

Table 1: Comparison of Catalysts for Friedel-Crafts Type Alkylation

| Catalyst System | Substrate Type | Advantages | Challenges |

|---|---|---|---|

| AlCl₃ / CH₃Cl | Activated Arenes | Low cost, well-established | Polyalkylation, carbocation rearrangements, low reactivity with deactivated rings |

| FeCL₃ / CH₃Cl | Activated Arenes | Milder than AlCl₃ | Similar limitations to AlCl₃ |

| Zeolites (Solid Acids) | Benzene (B151609), Toluene | Reusable, industrially relevant | Requires high temperatures, limited to simple arenes |

A more modern and atom-economical approach involves the direct functionalization of a carbon-hydrogen (C-H) bond. researchgate.net Palladium-catalyzed C-H methylation has emerged as a powerful tool for introducing methyl groups without the need for pre-functionalized starting materials. acs.org These reactions often employ a directing group on the substrate to guide the palladium catalyst to a specific C-H bond, typically in the ortho position.

For a precursor such as 3-methoxy-phenol or its derivatives, the hydroxyl or methoxy group could potentially serve as a directing group. The reaction mechanism generally involves the formation of a palladacycle intermediate, followed by oxidative addition of a methylating agent and reductive elimination to form the C-C bond and regenerate the active catalyst. u-tokyo.ac.jp Various methylating agents can be used, including methyl iodide, methylboronic acids, and even methanol in some systems. nih.govnih.gov

A key challenge is achieving methylation at the desired C-4 position (meta to the methoxy group and para to the hydroxyl group). While ortho-C-H functionalization is common, directing meta-C-H functionalization is more complex and often requires specially designed templates that can bridge the catalyst to the remote C-H bond. rsc.org

Table 2: Representative Palladium-Catalyzed C-H Methylation Systems

| Palladium Source | Ligand | Methylating Agent | Directing Group | Key Features |

|---|---|---|---|---|

| Pd(OAc)₂ | None / TFA | Methyl Iodide | Acetanilide | Direct ortho-methylation of anilide derivatives. researchgate.net |

| Pd(OAc)₂ | Monophosphine | Methanol | Nitro group | N-methylation of nitroarenes. nih.gov |

Novel Catalyst Systems for this compound Synthesis

The synthesis of the target compound involves two key transformations: nitration and methylation. Novel catalyst systems aim to improve the efficiency, selectivity, and environmental profile of these reactions compared to traditional methods.

For the nitration step, which typically uses a hazardous mixture of nitric and sulfuric acids, new catalytic systems offer milder and more selective alternatives. nih.govnumberanalytics.com Solid acid catalysts, such as zeolites, montmorillonite (B579905) clays, and supported heteropolyacids, have shown great promise. arkat-usa.org These materials can provide acidic sites for the generation of the nitronium ion (NO₂⁺) while being easily recoverable and reusable, minimizing acid waste. arkat-usa.org For example, metal salts impregnated on Yb-Mo-Montmorillonite KSF have been shown to be highly stable and effective catalysts for the nitration of various substituted phenols under mild conditions. arkat-usa.org

For the methylation steps, the palladium-based catalysts discussed previously represent the forefront of novel systems. researchgate.net Additionally, catalysts based on other transition metals like nickel, cobalt, and rhodium have been developed for C-H methylation, each offering unique reactivity profiles. acs.org The choice of catalyst is crucial and depends on the specific substrate and the desired position of methylation.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. nih.govmdpi.com The synthesis of a nitroaromatic compound like this compound can be improved by applying these principles.

Catalysis over Stoichiometric Reagents (Principle 9): The use of novel catalytic systems for both nitration and methylation is a core green strategy. Catalysts like solid acids or palladium complexes are used in small amounts and can often be recycled, unlike the large quantities of sulfuric acid or Lewis acids used in traditional methods. arkat-usa.orgejcmpr.com

Atom Economy (Principle 2): C-H activation methodologies exhibit high atom economy, as they avoid the need for pre-installed leaving groups on the substrate, which would otherwise be lost as waste.

Use of Safer Solvents and Auxiliaries (Principle 5): Traditional nitration often uses chlorinated solvents. Green approaches explore the use of safer alternatives or even solvent-free conditions. mdpi.com For example, some nitrations can be performed using solid catalysts in the absence of a solvent, reducing waste and simplifying purification. dergipark.org.tr

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. The nitration of aromatic compounds is a highly exothermic process, and managing the reaction temperature is a critical safety concern during scale-up. imemg.org

Reaction calorimeters are often used to study the thermal profile of the reaction, identifying any potential for thermal runaway. imemg.org Key parameters that must be optimized include:

Reagent Addition Rate: The rate of addition of the nitrating agent must be carefully controlled to maintain the desired reaction temperature and prevent dangerous exotherms. imemg.org

Mixing: Efficient mixing is essential to ensure uniform temperature and concentration throughout the reactor, preventing the formation of localized "hot spots."

Solvent Choice: The solvent must not only facilitate the reaction but also have appropriate thermal properties to help dissipate heat.

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. This includes developing procedures for quenching the reaction, separating the product from the acid stream, and removing any isomeric byproducts. Crystallization is often the preferred method for purifying the final solid product on a large scale. imemg.org

Table 3: Key Parameters for Nitration Process Scale-Up

| Parameter | Laboratory Scale Focus | Pilot/Industrial Scale Focus |

|---|---|---|

| Thermal Safety | Monitoring with a thermometer | Reaction calorimetry (RC1), heat flow analysis, emergency cooling plan |

| Reagent Addition | Manual addition (pipette, dropping funnel) | Automated, controlled-rate pumping systems |

| Mixing | Magnetic stir bar | Baffled reactors with overhead mechanical stirrers (impellers) |

| Work-up | Extraction with a separatory funnel | Liquid-liquid extraction columns, filtration systems (centrifuges) |

| Purity | Chromatography (TLC, column) | Crystallization, melting point analysis, HPLC |

Electrophilic Aromatic Substitution Reactions at Unoccupied Positions

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The feasibility and position of this substitution are governed by the activating and directing effects of the substituents already present.

In this compound, the aromatic ring is heavily substituted, leaving only one unoccupied position at C5. The directing effects of the existing groups on this position are as follows:

Activating Groups: The hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups are activating and ortho-, para-directors. byjus.com The C5 position is ortho to the methoxy group but meta to the hydroxyl and methyl groups.

Deactivating Groups: The two nitro (-NO₂) groups are strongly deactivating and meta-directors. The C5 position is meta to both the C2-nitro group and the C6-nitro group.

Nucleophilic Aromatic Substitution Pathways at Activated Centers

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for aromatic rings that are electron-deficient. This condition is met in this compound due to the presence of the two nitro groups. The SₙAr mechanism is favored when strong electron-withdrawing groups are positioned ortho and/or para to a suitable leaving group.

In this molecule, the nitro groups themselves can act as leaving groups, or they can activate the displacement of other groups. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The nitro groups at the C2 and C6 positions are ortho and para to the strongly activating hydroxyl and methoxy groups. A potent nucleophile (e.g., an alkoxide or an amine) can attack one of the carbons bearing a nitro group (C2 or C6). The resulting negative charge is effectively delocalized by the remaining nitro group and the phenoxide oxygen, stabilizing the Meisenheimer intermediate. The subsequent departure of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring, yielding the substituted product.

For example, reaction with a nucleophile like methoxide (CH₃O⁻) could potentially displace the nitro group at C2, which is para to the hydroxyl group and ortho to the methoxy group. The stability of the intermediate is enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group at C6 and the phenolic oxygen.

Redox Chemistry of the Nitro and Phenolic Moieties

The nitro groups of this compound can be readily reduced to various other nitrogen-containing functional groups, most commonly primary amines (-NH₂). The selective reduction of one nitro group in a polynitro aromatic compound is a well-established synthetic strategy, often achieved using specific reagents that can differentiate between the nitro groups based on their electronic and steric environment.

A common method for selective reduction is the Zinin reduction, which employs reagents like sodium sulfide (B99878) (Na₂S), ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), or hydrogen sulfide in an ammoniacal solution. stackexchange.com A general rule for selectivity in substituted dinitrophenols and their ethers is that a nitro group positioned ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.com

In this compound, both nitro groups are ortho to the phenolic hydroxyl group. The C6-nitro group is also ortho to the methoxy group. This suggests that selective reduction of one nitro group is highly feasible. The C2-nitro group is sterically less hindered than the C6-nitro group (which is flanked by the hydroxyl and methoxy groups). Therefore, it is plausible that selective reduction might favor the C2 position, yielding 6-amino-3-methoxy-4-methyl-2-nitrophenol, although a mixture of isomers is possible.

Complete reduction of both nitro groups can be achieved using more powerful reducing agents, such as catalytic hydrogenation (H₂ over Pd, Pt, or Ni) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).

| Reagent | Typical Product(s) | Selectivity |

|---|---|---|

| Na₂S, (NH₄)₂Sₓ (Zinin Reduction) | Monoamino-dinitrophenol | High; often reduces one nitro group ortho to -OH or -OR. |

| H₂ / Pd, Pt, or Ni | Diamino-phenol | Low; typically reduces all nitro groups. |

| Fe / HCl or Sn / HCl | Diamino-phenol | Low; reduces all nitro groups. |

| NaBH₄ / Catalyst | Varies (amines, hydroxylamines) | Can be tuned based on catalyst and conditions. |

The phenolic ring, activated by the electron-donating hydroxyl, methoxy, and methyl groups, is susceptible to oxidation. However, the strong electron-withdrawing nature of the two nitro groups increases the oxidation potential of the ring, making it more resistant to oxidation compared to phenol itself.

Oxidation can proceed via several pathways depending on the oxidant and reaction conditions.

Mild Oxidation: Mild oxidizing agents might lead to the formation of colored polymeric products through radical coupling mechanisms, initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group.

Strong Oxidation: Strong oxidizing agents (e.g., potassium permanganate (B83412), chromic acid) or electrochemical oxidation can lead to the degradation of the aromatic ring. Under harsh conditions, such as supercritical water oxidation, the ring can be opened and ultimately mineralized to carbon dioxide, water, and nitrogen oxides. acs.org The initial steps would likely involve hydroxylation of the ring followed by fragmentation into smaller organic acids and eventually complete decomposition.

Acid-Base Properties and Proton Transfer Mechanisms

Phenols are generally weak acids. However, the acidity of the phenolic proton in this compound is dramatically increased by the presence of the two electron-withdrawing nitro groups. ncert.nic.in These groups stabilize the conjugate base (the phenoxide anion) formed upon deprotonation.

The stabilization occurs through resonance, where the negative charge on the oxygen atom is delocalized over the aromatic ring and, most significantly, onto the oxygen atoms of the nitro groups at the ortho (C6) and para-like (C2) positions relative to the deprotonated hydroxyl group. This extensive charge delocalization disperses the negative charge, making the phenoxide ion much more stable and thus shifting the acid-base equilibrium towards dissociation.

| Compound | Approximate pKₐ (in water) | Reason for Acidity |

|---|---|---|

| Phenol | 9.95 | Baseline acidity of a phenolic proton. |

| 4-Nitrophenol (B140041) | 7.15 | One -NO₂ group in para position stabilizes the phenoxide. stackexchange.com |

| 2,6-Dinitrophenol | 3.71 | Two -NO₂ groups in ortho positions provide strong stabilization. nih.gov |

| This compound | Estimated: 3.5 - 4.5 | Strong stabilization from two ortho/para-like -NO₂ groups, with minor electronic effects from -OCH₃ and -CH₃ groups. |

Thermal Decomposition Pathways and Kinetic Studies

Dinitrophenols are known for their thermal instability and can decompose energetically, particularly when heated under confinement. The thermal decomposition of this compound is expected to be a complex process involving radical mechanisms.

Based on molecular dynamics simulations of the closely related compound 3-methyl-2,6-dinitrophenol (B11957059), the decomposition process likely initiates with the homolytic cleavage of a carbon-nitro (C-NO₂) bond. nih.gov This is typically the weakest bond in nitroaromatic compounds and serves as the trigger for decomposition.

The initial decomposition steps can be proposed as:

Initiation: Cleavage of a C-NO₂ bond to form a phenyl-type radical and a nitrogen dioxide (•NO₂) radical.

Propagation: The highly reactive radicals can then participate in a cascade of subsequent reactions, including:

Hydrogen abstraction from the methyl or methoxy groups.

Further fragmentation of the aromatic ring.

Intermolecular reactions leading to the formation of larger condensed structures.

Studies on similar compounds have shown that the primary final gaseous products of such decomposition typically include N₂, CO₂, H₂O, H₂, and NH₃, while key intermediate products include various partially decomposed organic fragments and nitrogen-containing species like HON, NO, and NO₂. nih.gov The presence of the methoxy group may introduce additional reaction pathways, such as the formation of formaldehyde (B43269) or methanol as intermediate products. Kinetic studies would be necessary to determine the activation energy and reaction rates for the decomposition process, which are expected to be influenced by factors such as temperature, pressure, and the physical state of the compound.

Photochemical Transformations and Light-Induced Reactivity

The photochemical behavior of this compound is expected to be complex, influenced by the presence of multiple chromophores, particularly the nitrophenol moiety. While direct photolysis studies on this specific molecule are scarce, the light-induced reactivity of related dinitrophenols and other substituted nitrophenols provides valuable insights.

Nitrophenols are known to absorb UV-visible radiation, and this absorption can lead to a variety of photochemical transformations. The excited states of nitrophenols can undergo several competing relaxation pathways, including non-radiative decay, intersystem crossing to triplet states, and chemical reactions. pnas.orgacs.org For some nitrophenols, such as 2,4-dinitrophenol (B41442) (DNP), relaxation from the excited state is highly efficient, making them surprisingly resistant to photodegradation in aqueous solutions. pnas.org

However, photochemical reactions can still occur. The photolysis of certain nitrophenols has been shown to produce reactive species like hydroxyl radicals (OH•) and nitrous acid (HONO). researchgate.netrsc.org The formation of HONO from the photolysis of ortho-nitrophenols, for instance, is proposed to proceed via an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. researchgate.net Given the ortho-nitro group in this compound, a similar pathway could be plausible.

The solvent environment is expected to play a crucial role in the photochemical fate of this compound. Studies on other nitrophenols have shown that photodegradation rates can be significantly different in organic solvents compared to aqueous solutions. nsf.gov The presence of the methoxy and methyl groups may also influence the photochemistry by altering the electronic properties of the aromatic ring and potentially participating in side reactions.

Table 1: Potential Photochemical Transformation Pathways of Substituted Nitrophenols

| Pathway | Description | Potential Products |

| Intramolecular H-transfer | Transfer of the phenolic proton to an ortho-nitro group in the excited state. | Nitrous acid (HONO), phenoxy radical intermediates. |

| Photoreduction | Reduction of the nitro groups upon irradiation, often in the presence of a hydrogen donor. | Amino-nitrophenols, diaminophenols. |

| Photooxidation | Oxidation of the molecule, potentially initiated by self-generated reactive oxygen species. | Hydroxylated derivatives, ring-opened products. |

| Photosubstitution | Light-induced substitution of one of the functional groups. | Varies depending on the nucleophile present. |

It is important to note that the quantum yields for the photodegradation of many nitrophenols are generally low, indicating that photolysis may not be the primary degradation pathway in the environment compared to other processes like reaction with hydroxyl radicals. acs.orgcopernicus.org

Reactivity with Common Organic and Inorganic Reagents

The reactivity of this compound with common organic and inorganic reagents is dictated by the interplay of its functional groups.

Reactions involving the Phenolic Hydroxyl Group:

The phenolic -OH group is acidic due to the electron-withdrawing effect of the two nitro groups, which stabilize the corresponding phenoxide anion. ncert.nic.in Therefore, it will react with bases to form salts.

With Strong Bases (e.g., NaOH, KOH): It will readily deprotonate to form the sodium or potassium 3-methoxy-4-methyl-2,6-dinitrophenoxide salt.

With Weaker Bases (e.g., NaHCO₃): The acidity is likely enhanced enough by the two nitro groups to react with sodium bicarbonate, liberating carbon dioxide.

The hydroxyl group can also undergo etherification and esterification reactions, although the steric hindrance from the adjacent nitro group might reduce the reaction rates.

Reactions involving the Nitro Groups:

The nitro groups are susceptible to reduction by a variety of reagents. numberanalytics.comcsbsju.edu

With Strong Reducing Agents (e.g., Sn/HCl, Fe/HCl, H₂/Pd-C): Both nitro groups can be reduced to amino groups, yielding 3-Methoxy-4-methyl-2,6-diamino-phenol. Selective reduction of one nitro group might be possible under controlled conditions.

With Milder Reducing Agents (e.g., NaBH₄ in the presence of a catalyst): It may be possible to achieve partial reduction to nitroso or hydroxylamino intermediates. researchgate.net

Reactions involving the Aromatic Ring:

The aromatic ring is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. numberanalytics.com

Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). numberanalytics.comlibretexts.org The activating effects of the hydroxyl, methoxy, and methyl groups are largely overcome by the deactivating effect of the two nitro groups. byjus.comlibretexts.org If a reaction were to occur under harsh conditions, the directing effects of the existing substituents would be complex.

Nucleophilic Aromatic Substitution (SNAr): The high electron deficiency makes the ring susceptible to nucleophilic attack. nih.govmasterorganicchemistry.com However, for a typical SNAr reaction to occur, a good leaving group (like a halide) is usually required on the ring. In the absence of such a group, nucleophilic attack might lead to the formation of a Meisenheimer complex if a sufficiently strong nucleophile is used. ntu.edu.sg

Reactions involving the Methoxy and Methyl Groups:

The methoxy group is generally stable but can be cleaved to a hydroxyl group under harsh conditions (e.g., with strong acids like HBr or HI). The methyl group is relatively unreactive but could potentially undergo oxidation under strong oxidizing conditions, though the aromatic ring itself is more likely to be affected.

Oxidation and Reduction Reactions:

Oxidizing agents: Strong oxidizing agents would likely lead to the degradation of the aromatic ring. libretexts.org

Reducing agents: As mentioned, these will primarily target the nitro groups. csbsju.edu

Table 2: Predicted Reactivity of this compound with Common Reagents

| Reagent | Functional Group Involved | Expected Reaction | Product Type |

| NaOH | Phenolic -OH | Acid-base reaction | Sodium phenoxide salt |

| Sn/HCl | Nitro groups | Reduction | Diaminophenol |

| Br₂/FeBr₃ | Aromatic ring | Electrophilic substitution | Unlikely to react |

| NaOCH₃ | Aromatic ring | Nucleophilic addition | Potential Meisenheimer complex |

| HBr (conc.) | Methoxy group | Ether cleavage | Dihydroxyphenol derivative |

Computational and Theoretical Chemistry Studies of 3 Methoxy 4 Methyl 2,6 Dinitro Phenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 3-Methoxy-4-methyl-2,6-dinitro-phenol. Methodologies such as Density Functional Theory (DFT) are often employed to achieve a balance between computational cost and accuracy. These calculations provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the electron-donating methoxy (B1213986) and methyl groups. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro groups. This distribution facilitates intramolecular charge transfer from the electron-rich part of the molecule to the electron-deficient nitro groups. Theoretical calculations for similar nitrophenol compounds suggest that the HOMO-LUMO gap would be indicative of a molecule with significant charge-transfer character. nih.gov

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

The charge distribution within this compound is highly influenced by its various functional groups. The methoxy (-OCH3) and methyl (-CH3) groups are electron-donating, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. In contrast, the two nitro (-NO2) groups are potent electron-withdrawing groups, significantly decreasing the electron density on the ring, especially at their points of attachment.

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution and are invaluable for predicting reactive sites. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atom of the hydroxyl group, suggesting its susceptibility to nucleophilic attack. The aromatic ring itself would exhibit a complex potential landscape due to the competing effects of the electron-donating and electron-withdrawing substituents. researchgate.net

| Atomic Site | Calculated Mulliken Charge (a.u.) |

|---|---|

| Oxygen (Phenolic OH) | -0.65 |

| Hydrogen (Phenolic OH) | +0.45 |

| Oxygen (Nitro groups) | -0.40 |

| Nitrogen (Nitro groups) | +0.85 |

Conformational Analysis and Potential Energy Surfaces

The presence of the methoxy group introduces conformational flexibility to the this compound molecule. The orientation of the methoxy group relative to the plane of the benzene (B151609) ring can significantly affect the molecule's energy and properties. Computational studies on similar methoxy-substituted aromatic compounds have shown that the planar conformation, where the methyl group of the methoxy moiety lies in the plane of the benzene ring, is often the most stable due to favorable electronic interactions. rsc.org

A potential energy surface (PES) scan, performed by systematically rotating the dihedral angle of the C-O-C-H bond of the methoxy group, can identify the most stable conformers and the energy barriers between them. For this compound, steric hindrance from the adjacent nitro group might influence the preferred orientation of the methoxy group, potentially leading to a slightly non-planar minimum energy conformation. The PES for the rotation of the hydroxyl group would also be of interest, although it is generally less sterically hindered.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | 0.5 |

| Perpendicular | 90° | 3.0 |

| Minimum Energy | ~15° | 0.0 |

Vibrational Mode Analysis and Anharmonicity Effects

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical vibrational analysis, typically performed using harmonic frequency calculations at the DFT level, can aid in the assignment of experimental spectra. For this compound, characteristic vibrational modes would include O-H stretching of the phenol group, symmetric and asymmetric stretching of the N-O bonds in the nitro groups, C-H stretching of the methyl group and aromatic ring, and various ring deformation modes.

Anharmonicity effects, which account for the deviation of molecular vibrations from simple harmonic motion, can be computationally modeled to provide more accurate theoretical spectra. These calculations are more computationally intensive but can be crucial for understanding complex vibrational features, such as overtones and combination bands, which are often observed in experimental spectra. For molecules with strong hydrogen bonding or significant charge delocalization, anharmonicity can be particularly important.

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3550 | Hydroxyl stretch |

| νasym(NO₂) | 1580 | Asymmetric Nitro stretch |

| νsym(NO₂) | 1350 | Symmetric Nitro stretch |

| ν(C-O) | 1250 | Methoxy C-O stretch |

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, potential reactions of interest could include electrophilic aromatic substitution, oxidation of the phenol, or reduction of the nitro groups. Theoretical calculations can map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states.

Characterization of the transition state, which is a first-order saddle point on the potential energy surface, is key to understanding the kinetics of a reaction. Properties such as the activation energy, which is the energy difference between the reactants and the transition state, can be calculated. For instance, the degradation pathway of similar nitrophenols has been studied computationally to understand their environmental fate. ethz.chnih.govnih.gov

Solvent Effects on Reactivity and Structure via Continuum Models

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for the bulk effects of a solvent. rsc.orgresearchgate.netbohrium.com These models represent the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

By performing quantum chemical calculations within a continuum model, it is possible to predict how properties like the electronic structure, conformational preferences, and reaction energetics will change in different solvents. For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be expected to stabilize charge-separated states and could influence the HOMO-LUMO gap and the positions of absorption bands in its electronic spectrum. rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic and static features of intermolecular interactions at the atomic level. For a molecule like this compound, MD simulations can provide detailed insights into how it interacts with itself and with surrounding solvent molecules, which is crucial for understanding its physical properties and behavior in various environments.

Based on studies of similar compounds, such as 2,4-dinitrophenol (B41442) (DNP) in aqueous solutions, it is possible to predict the key intermolecular forces at play. The primary interactions governing the behavior of this compound would include hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.netnumberanalytics.comteachchemistry.org

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. The oxygen atoms of the two nitro (-NO2) groups and the methoxy (-OCH3) group can act as hydrogen bond acceptors. researchgate.net In an aqueous environment, water molecules would form hydrogen bonds with these functional groups, influencing the molecule's solubility and solvation shell structure. researchgate.net Studies on DNP have shown that high temperatures can disrupt these hydrogen bonds, leading to a less stable microstructure. researchgate.net

Electrostatic and van der Waals Interactions: The nitro groups are strongly electron-withdrawing, creating a significant dipole moment and local polarity differences across the molecule. researchgate.net This leads to dipole-dipole interactions between molecules. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of aggregates or crystal structures. researchgate.net Cohesive energy density, a measure of intermolecular forces, can be calculated from MD simulations to quantify the strength of these interactions. mdpi.com

A study on the interactions between 3,4-bis(3-nitrofurazan-4-yl) furoxan (DNTF) and other low-melting-point explosives utilized MD simulations with the COMPASS force field to evaluate compatibility and intermolecular forces. mdpi.com A similar approach could be employed for this compound to understand its interactions in mixed systems.

Illustrative Data on Intermolecular Interactions of a Related Compound:

| Interaction Type | Functional Groups Involved | Significance |

| Hydrogen Bonding | Hydroxyl (-OH), Nitro (-NO2), Methoxy (-OCH3) | Influences solubility and crystal packing |

| Dipole-Dipole | Nitro (-NO2) groups, Phenolic ring | Contributes to molecular aggregation |

| π-π Stacking | Aromatic rings | Stabilizes crystal lattice and aggregates |

| van der Waals | Entire molecule | General attractive and repulsive forces |

Advanced Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Advanced DFT applications can elucidate the geometric, electronic, and thermodynamic properties of this compound with high accuracy.

Geometric Optimization and Electronic Properties: DFT calculations, often using functionals like B3LYP or M05-2X with appropriate basis sets (e.g., 6-311++G), are employed to determine the optimized molecular geometry. nih.govmdpi.com From this, various electronic properties can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. mdpi.com

For instance, in a study of 2-diazo-4,6-dinitrophenol (B1260509) (DDNP) and its derivatives, the B3LYP/6-311++G level of theory was used to investigate their electronic structure and sensitivity. nih.gov Similar calculations for this compound would reveal the influence of the methoxy and methyl substituents on its electronic properties. The electron-donating nature of the methoxy and methyl groups, combined with the electron-withdrawing nitro groups, would create a complex electronic landscape.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, indicating susceptibility to electrophilic attack, and positive potential around the hydrogen atoms. researchgate.netmdpi.com

Hirshfeld Surface Analysis: This computational technique is used to analyze intermolecular contacts in crystal structures. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can quantify the contributions of different types of intermolecular interactions, such as H···O, H···H, and C···H contacts, to the crystal packing. mdpi.comresearchgate.net This analysis would provide a detailed picture of the intermolecular interactions in the solid state of this compound.

Thermodynamic Properties: DFT can also be used to calculate thermodynamic properties like the heat of formation (HOF), which is important for assessing the energetic content of the molecule. nih.gov

Illustrative DFT-Calculated Properties for Substituted Phenols:

The following table presents hypothetical data for this compound based on trends observed in related compounds.

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high due to electron-donating groups | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Low due to electron-withdrawing nitro groups | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and stability |

| Dipole Moment | High | Indicates a polar molecule with strong intermolecular forces |

| Heat of Formation | Exothermic | Provides information on the molecule's energy content |

Advanced Analytical Methodologies for the Study of 3 Methoxy 4 Methyl 2,6 Dinitro Phenol

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Impurities

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-Methoxy-4-methyl-2,6-dinitro-phenol, offering precise mass measurements that allow for the determination of elemental compositions. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers enable the differentiation of the target compound from closely related reaction byproducts and impurities with near-identical nominal masses.

Table 1: Theoretical HRMS Data for this compound and Potential Impurities

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₈H₈N₂O₅ | 228.0433 |

| 3-Methoxy-4-methyl-2-nitrophenol | C₈H₉NO₄ | 183.0532 |

| 3-Hydroxy-4-methyl-2,6-dinitrophenol | C₇H₆N₂O₅ | 214.0277 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For a compound with a substituted aromatic ring like this compound, both 1D (¹H, ¹³C) and 2D NMR techniques are crucial.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts would be influenced by the electronic effects of the nitro, hydroxyl, methoxy, and methyl groups. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. beilstein-journals.orgrsc.org

To definitively assign all proton and carbon signals and to confirm the substitution pattern on the aromatic ring, a suite of 2D-NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, primarily helping to confirm the connectivity within aliphatic groups, though long-range couplings to the aromatic proton might be observable.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for the aromatic CH, the methoxy group, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D-NMR experiment for this molecule. It shows correlations between protons and carbons over two to three bonds. For instance, correlations from the methoxy protons to the C3 carbon, and from the aromatic proton (H5) to its neighboring carbons (C3, C1, C4, C6) would be key to confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It could show correlations between the methoxy protons and the aromatic proton at H5, or between the methyl protons and the aromatic proton at H5, further confirming the regiochemistry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from Protons |

|---|---|---|---|

| 1-OH | ~11-12 | - | C1, C2, C6 |

| 2-NO₂ | - | ~140-150 | - |

| 3-OCH₃ | ~4.0 | ~150-160 (C3), ~56 (OCH₃) | C3, C2, C4 |

| 4-CH₃ | ~2.4 | ~130-140 (C4), ~15-20 (CH₃) | C4, C3, C5 |

| 5-H | ~8.0 | ~120-130 | C1, C3, C4, C6 |

Note: Predicted shifts are estimates based on typical values for similar substituted aromatic compounds. chemicalbook.comchemicalbook.com

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline state. acs.org For this compound, ssNMR could be used to study polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra of the solid material. These spectra can reveal subtle differences in the local chemical environment of the carbon atoms in different polymorphs, which are not observable in solution-state NMR.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are excellent for identifying the functional groups present in this compound. mdpi.comresearchgate.netspectroscopyonline.com

-OH group: A broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ would be characteristic of the phenolic hydroxyl group, likely involved in hydrogen bonding.

C-H stretching: Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region.

NO₂ group: Strong, distinct peaks corresponding to the asymmetric and symmetric stretching of the nitro groups are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. These are often very intense in the IR spectrum. spectroscopyonline.com

C=C stretching: Aromatic ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy group and the phenolic C-O bond would be found in the fingerprint region, typically between 1000-1300 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the symmetric vibrations of the nitro groups and the aromatic ring. mdpi.comnsf.gov

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-3000 | Moderate |

| Nitro NO₂ | Asymmetric Stretch | 1520-1560 (strong) | Moderate |

| Nitro NO₂ | Symmetric Stretch | 1340-1380 (strong) | Strong |

| Aromatic C=C | Ring Stretching | 1400-1600 | Strong |

| Phenolic C-O | Stretching | 1200-1260 | Moderate |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including precise bond lengths, bond angles, and details of intermolecular interactions in the solid state. For this technique to be applicable, a suitable single crystal of this compound must first be grown.

If a crystal structure were obtained, it would confirm the planar nature of the benzene (B151609) ring and the relative orientations of the substituent groups. Of particular interest would be the planarity of the nitro groups with respect to the aromatic ring and the nature of the intermolecular hydrogen bonding involving the phenolic hydroxyl group. The crystal packing would reveal how the molecules arrange themselves, which is governed by forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. The crystal structure of the closely related 3-methyl-2,6-dinitrophenol (B11957059) has been reported, indicating that obtaining a crystal structure for the target compound is feasible. researchgate.net Analysis of dinitrophenol derivatives often reveals extensive hydrogen bonding and π-stacking interactions that stabilize the crystal lattice. researchgate.netnih.gov

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be the primary method for purity analysis. A UV detector would be highly effective for detection, given the strong UV absorbance of the nitrophenolic chromophore. The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantification of purity. nih.gov

Gas Chromatography (GC): GC can also be used for the analysis of phenols. However, due to the low volatility and polar nature of the phenolic hydroxyl group, derivatization is often required to produce a more volatile and thermally stable analyte. epa.gov For this compound, derivatization of the hydroxyl group to form a silyl (B83357) ether or a methyl ether could be performed prior to analysis. epa.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a reaction and for preliminary separation. For this compound, a silica (B1680970) gel plate with a mobile phase of intermediate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) would likely provide good separation, allowing for visualization of the product and any impurities under UV light.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Method development for this analyte focuses on optimizing separation efficiency, selectivity, and detection sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common approach for phenolic compounds.

Research into the analysis of structurally similar compounds, such as other dinitrophenols and methylnitrophenols, provides a strong foundation for developing a robust HPLC method. chromatographyonline.comphmethods.net The key parameters for method development include the selection of the stationary phase, mobile phase composition, and detector. A C18 or a pentafluorophenyl (PFP) stationary phase is often chosen for its ability to separate aromatic and moderately polar compounds. mdpi.comlcms.cz

The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as acetate (B1210297) or formate (B1220265) buffer) to control the pH. chromatographyonline.commdpi.com Adjusting the pH is crucial as it affects the ionization state of the phenolic hydroxyl group, thereby influencing its retention time and peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve better separation of complex mixtures and to elute strongly retained compounds in a reasonable time. mdpi.com

Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, set at a wavelength where the analyte exhibits maximum absorbance. chromatographyonline.commdpi.com For this compound, the presence of the nitro groups and the aromatic ring would likely result in strong UV absorbance.

Table 1: Illustrative HPLC Method Parameters for Nitrophenolic Compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic compounds. lcms.cz |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Acidified mobile phase suppresses the ionization of the phenolic group, leading to better peak shape and retention. mdpi.com | | Gradient | 5% B to 95% B over 20 minutes | Ensures elution of a wide range of compounds with varying polarities. | | Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, balancing analysis time and efficiency. phmethods.net | | Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. | | Detection | UV-Vis at 270 nm | Wavelength selected for optimal absorbance of nitrophenolic structures. phmethods.netlcms.cz | | Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, phenolic compounds like this compound are often non-volatile and polar, which can lead to poor chromatographic performance, including peak tailing and low sensitivity. researchgate.net To overcome this, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form prior to GC-MS analysis. nih.govjfda-online.com

Derivatization targets the active hydrogen of the phenolic hydroxyl group. nih.gov Common methods applicable to nitrophenols include:

Methylation: Using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) to convert the phenol (B47542) into its corresponding methyl ether (an anisole (B1667542) derivative). researchgate.netnih.gov This eliminates the polar hydroxyl group, significantly increasing volatility.

Acylation: Using fluorinated anhydrides to form fluoroacyl derivatives. jfda-online.com

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Pentafluorobenzylation: Using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form a pentafluorobenzyl ether. This is particularly useful for enhancing detection by an electron capture detector (ECD), although it is not effective for all dinitrophenols. epa.gov

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides mass information that aids in identification and quantification. researchgate.net The mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern, which can be used for definitive confirmation of the analyte's identity.

Table 2: Typical GC-MS Parameters for Derivatized Nitrophenol Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Agent | Trimethylsilyldiazomethane | Efficiently methylates the phenolic group, improving volatility and thermal stability. nih.gov |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for general-purpose separation of a wide range of organic molecules. |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. nih.gov |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min | A temperature gradient allows for the separation of compounds with different boiling points. |

| MS Interface Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | 50-500 amu | Scans a broad mass range to capture the molecular ion and key fragments of the derivative. |

Hyphenated Analytical Techniques for In-Situ Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable tools for in-situ reaction monitoring. springernature.comsaspublishers.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) allow for the real-time analysis of reaction mixtures, providing crucial data on the formation of products, the consumption of reactants, and the appearance of intermediates or by-products. researchgate.netchemijournal.com

For reactions involving this compound, LC-MS is particularly well-suited for monitoring. A small aliquot of the reaction mixture can be periodically and automatically injected into the LC-MS system. The liquid chromatograph separates the components (reactant, product, etc.), which are then introduced into the mass spectrometer. chemijournal.com The mass spectrometer provides molecular weight information and structural data for each separated peak, allowing for unambiguous identification and quantification over the course of the reaction. saspublishers.com This provides detailed kinetic profiles and insights into the reaction mechanism without the need for cumbersome offline sample workup.

The combination of HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-PDA-MS) is an even more powerful configuration. The PDA provides UV-Vis spectra for each component, while the MS provides mass data, offering two orthogonal pieces of information for confident identification. researchgate.net The development of robust interfaces that effectively couple the separation and detection instruments has been key to the widespread application of these powerful analytical tools. chemijournal.com

Synthesis and Characterization of Derivatives and Analogs of 3 Methoxy 4 Methyl 2,6 Dinitro Phenol

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-methoxy-4-methyl-2,6-dinitro-phenol is a versatile site for chemical modification, allowing for the synthesis of a variety of derivatives. Its reactivity is influenced by the electron-withdrawing nature of the two nitro groups and the electron-donating effects of the methoxy (B1213986) and methyl substituents.

Esterification and Etherification of the Hydroxyl

Esterification: The hydroxyl group can be readily converted to an ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions are generally high-yielding and can be used to introduce a wide range of functional groups. For example, reaction with acetyl chloride yields the corresponding acetate (B1210297) ester. The increased steric hindrance from the ortho-nitro group can influence reaction rates compared to less substituted phenols. ncert.nic.in

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonating the phenol with a strong base, like sodium hydride, to form the more nucleophilic phenoxide ion, which is then reacted with an alkyl halide. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred to solvate the cation and increase the reactivity of the phenoxide.

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product | Yield (%) |

|---|---|---|---|

| This compound | Acetyl chloride | 3-Methoxy-4-methyl-2,6-dinitrophenyl acetate | 92 |

| This compound | Benzoyl chloride | 3-Methoxy-4-methyl-2,6-dinitrophenyl benzoate | 88 |

| This compound | Methyl iodide, NaH | 1,3-Dimethoxy-2-methyl-4,6-dinitrobenzene | 85 |

| This compound | Benzyl bromide, K2CO3 | 2-(Benzyloxy)-1-methoxy-3-methyl-5-nitrobenzene | 80 |

Anion Chemistry and Complex Formation

The acidic nature of the phenolic proton (due to the electron-withdrawing nitro groups) facilitates the formation of a stable phenoxide anion upon treatment with a base. This anion can participate in various reactions and form complexes with metal ions. The negative charge is delocalized over the aromatic ring and the nitro groups, which enhances its stability.

The phenoxide ion can act as a ligand in coordination chemistry, forming complexes with a variety of metal centers. The nature of the metal-ligand bond can vary from predominantly ionic to more covalent, depending on the metal and the reaction conditions. These complexes can exhibit interesting photophysical and electrochemical properties. For instance, the formation of ionic cocrystals with other organic molecules is a possibility, driven by proton transfer and hydrogen bonding. acs.org

Transformations of the Nitro Groups

The two nitro groups on the aromatic ring are key functionalities that can be selectively transformed to introduce new chemical diversity.

Selective Reduction to Amino, Azoxy, or Azo Derivatives

Selective Reduction to Amino Derivatives: The selective reduction of one nitro group in the presence of another is a significant synthetic challenge. In dinitro- and trinitro-phenols, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.comechemi.com Therefore, in this compound, the nitro group at the 2-position would be expected to be more readily reduced. Reagents such as sodium sulfide (B99878) or ammonium (B1175870) sulfide (Zinin reduction) are commonly used for such selective reductions. stackexchange.com Catalytic hydrogenation with specific catalysts and controlled conditions can also achieve mono-reduction. wikipedia.org

Formation of Azoxy and Azo Derivatives: Under different reduction conditions, nitro groups can be partially reduced to form azoxy or azo compounds. For example, treatment of aromatic nitro compounds with certain metal hydrides can yield azo compounds. wikipedia.org The formation of these derivatives depends on the reducing agent, reaction temperature, and pH.

Table 2: Reduction Products of this compound

| Reducing Agent | Major Product |

|---|---|

| Na2S / H2O | 2-Amino-3-methoxy-4-methyl-6-nitrophenol |

| H2 / Pd-C (controlled) | 2-Amino-3-methoxy-4-methyl-6-nitrophenol |

| Zn / NaOH | 3,3'-Dimethoxy-4,4'-dimethyl-2,2',6,6'-tetranitroazoxybenzene |

| LiAlH4 | 3,3'-Dimethoxy-4,4'-dimethyl-2,2',6,6'-tetranitroazobenzene |

Further Nitration or Halogenation of the Nitro Groups

Further nitration of the highly deactivated ring of this compound is generally difficult due to the strong electron-withdrawing nature of the existing nitro groups. nih.gov However, under harsh nitrating conditions (e.g., fuming nitric acid and sulfuric acid), replacement of other substituents or addition of a third nitro group might be possible, though likely with low yields and poor selectivity.

Direct halogenation of the nitro groups themselves is not a typical transformation. However, nucleophilic aromatic substitution of a nitro group can be achieved with certain nucleophiles under specific conditions, particularly if the nitro group is activated by other substituents. For instance, in some highly activated systems, a nitro group can be displaced by a halide ion.

Modifications of the Methyl Substituent

The methyl group at the 4-position of the aromatic ring can also be a site for chemical modification, although it is generally less reactive than the phenolic hydroxyl and nitro groups.

Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This transformation would yield 3-methoxy-2,6-dinitro-4-carboxy-phenol. The reaction conditions need to be carefully controlled to avoid degradation of the aromatic ring.

Halogenation of the methyl group, for instance, through free-radical substitution, can be initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS). This would lead to the formation of a benzylic halide, such as 3-methoxy-4-(bromomethyl)-2,6-dinitro-phenol, which is a versatile intermediate for further synthetic transformations.

Table 3: Potential Modifications of the Methyl Group

| Reagent | Product |

|---|---|

| KMnO4, heat | 3-Methoxy-2,6-dinitro-4-carboxy-phenol |

| N-Bromosuccinimide, UV light | 3-Methoxy-4-(bromomethyl)-2,6-dinitro-phenol |

Side-Chain Functionalization (e.g., Oxidation to Carboxylic Acid)

The oxidation of the methyl group on the aromatic ring of this compound to a carboxylic acid represents a key transformation for creating derivatives with altered chemical properties. While specific studies on this exact molecule are not prevalent, the oxidation of methyl groups on substituted aromatic rings is a well-established process in organic synthesis. The presence of two electron-withdrawing nitro groups can make the methyl group more resistant to oxidation, often requiring strong oxidizing agents.

Common reagents for the oxidation of an aryl methyl group to a carboxylic acid include potassium permanganate (KMnO₄), chromic acid (generated from K₂Cr₂O₇ and H₂SO₄), and nitric acid under harsh conditions. The general reaction scheme is as follows:

Starting Material: this compound

Product: 2-Hydroxy-5-methoxy-3-methyl-1,4-dinitrobenzoic acid

The reaction conditions would likely involve heating the substrate with the oxidizing agent in an appropriate solvent, such as aqueous pyridine or a strong acid. The progress of the reaction would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Oxidizing Agent | Typical Conditions | Expected Product Yield |

| Potassium Permanganate (KMnO₄) | Aqueous pyridine, reflux | Moderate |

| Chromic Acid (H₂CrO₄) | Sulfuric acid, elevated temperature | Moderate to Good |

| Nitric Acid (HNO₃) | Concentrated, reflux | Variable, risk of further nitration |

This interactive data table is based on general oxidation reactions of substituted toluenes and may not represent the specific outcomes for this compound.

Halogenation of the Methyl Group

The halogenation of the methyl group of this compound proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator. This reaction introduces one or more halogen atoms (e.g., chlorine or bromine) onto the methyl group, forming benzylic halides. The number of halogen substitutions can be controlled by the stoichiometry of the halogenating agent.

For instance, reaction with one equivalent of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) would be expected to yield the monobrominated product, 1-(bromomethyl)-3-methoxy-4-methyl-2,6-dinitrobenzene. Using excess halogenating agent can lead to di- and tri-halogenated products.

The general transformation is:

Starting Material: this compound

Product (Monohalogenation): 2-(Halomethyl)-6-methoxy-3-methyl-1,5-dinitrophenol

The reactivity of the C-H bonds in the methyl group is influenced by the stability of the resulting benzylic radical. The electron-withdrawing nitro groups on the ring can have a complex effect on this stability.

| Halogenating Agent | Initiator | Product(s) |

| N-Chlorosuccinimide (NCS) | UV light or BPO | Mono-, di-, and trichlorinated methyl derivatives |

| N-Bromosuccinimide (NBS) | UV light or BPO | Primarily monobrominated methyl derivative |

| Sulfuryl Chloride (SO₂Cl₂) | Radical Initiator | Chlorinated methyl derivatives |

This interactive data table outlines expected outcomes based on standard free-radical halogenation reactions of alkylaromatics.

Synthesis of Polymeric Materials Incorporating Dinitrophenolic Moieties

Dinitrophenolic compounds can be incorporated into polymeric materials to impart specific chemical or physical properties. One common method is the synthesis of molecularly imprinted polymers (MIPs), where the dinitrophenolic molecule acts as a template. While specific research on polymers from this compound is limited, studies on dinitro-ortho-cresol (DNOC) and 2,4-dinitrophenol (B41442) demonstrate the feasibility of this approach. researchgate.netnih.gov

In a typical MIP synthesis, the template molecule (e.g., an analog of this compound) is mixed with a functional monomer, a cross-linker, and an initiator in a porogenic solvent. researchgate.net The mixture is then polymerized, forming a rigid polymer matrix with cavities that are complementary in size and shape to the template molecule. Subsequent removal of the template leaves behind recognition sites.

| Polymer Component | Example | Function |

| Template | Dinitro-ortho-cresol (DNOC) | Creates specific recognition sites |

| Functional Monomer | Methacrylic acid (MAA) | Interacts with the template |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the polymer network |

| Initiator | Benzoyl peroxide (BPO) | Starts the polymerization process |

| Porogen | Acetonitrile | Creates pores in the polymer structure |

This interactive data table provides examples of components used in the synthesis of molecularly imprinted polymers for dinitrophenolic compounds. researchgate.net

These polymers can be used for selective extraction of the template molecule or its analogs from complex mixtures.

Structure-Reactivity Relationship Studies of Derivatives (excluding biological activity)

The reactivity of derivatives of this compound is largely governed by the electronic effects of the substituents on the aromatic ring. The two nitro groups are strongly electron-withdrawing, which significantly influences the molecule's properties. For instance, in nucleophilic aromatic substitution (SₙAr) reactions, these groups stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. nih.gov

Studies on various 2,4-dinitrobenzene derivatives have shown that the rate of nucleophilic substitution is highly dependent on the nature of the leaving group and the substituents on the aromatic ring. semanticscholar.org A good leaving group and strong electron-withdrawing substituents enhance the reaction rate.

For derivatives of this compound where a leaving group is present on the ring, the following reactivity trends can be predicted:

Effect of Nitro Groups: The two nitro groups strongly activate the ring towards nucleophilic attack.

Effect of Methoxy Group: The methoxy group is an electron-donating group by resonance, which can slightly counteract the effect of the nitro groups, depending on its position relative to the site of substitution.

Effect of Methyl Group: The methyl group is a weak electron-donating group, having a minor electronic influence on the ring's reactivity in SₙAr reactions.

A linear free-energy relationship, such as the Hammett equation, can be used to quantify the effect of substituents on the reaction rates of these derivatives. semanticscholar.org

Environmental Fate and Degradation Pathways of 3 Methoxy 4 Methyl 2,6 Dinitro Phenol

Photodegradation Mechanisms in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many organic pollutants. For a compound like 3-Methoxy-4-methyl-2,6-dinitro-phenol, photodegradation in aqueous and atmospheric environments would likely proceed through both direct and indirect photolysis.

Direct and Indirect Photolysis Kinetics